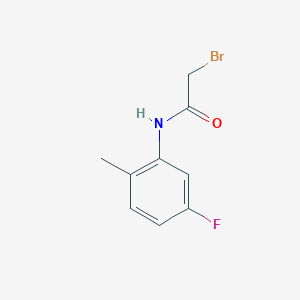

2-bromo-N-(5-fluoro-2-methylphenyl)acetamide

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 2-bromo-N-(5-fluoro-2-methylphenyl)acetamide follows established International Union of Pure and Applied Chemistry nomenclature conventions. The compound bears the official IUPAC name this compound, which accurately reflects its structural composition and substitution pattern. This nomenclature system clearly identifies the acetamide backbone with a bromine substituent at the second carbon position and an N-linked aromatic ring bearing fluorine at the fifth position and a methyl group at the second position.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₉H₉BrFNO, indicating the presence of nine carbon atoms, nine hydrogen atoms, one bromine atom, one fluorine atom, one nitrogen atom, and one oxygen atom. This composition results in a molecular weight of 246.08 grams per mole, calculated based on standard atomic masses.

The molecular architecture consists of a benzene ring system substituted with fluorine and methyl groups, connected through an amide linkage to a bromoacetyl group. The carbon framework includes six aromatic carbons forming the phenyl ring, one methyl carbon attached to the aromatic system, one carbonyl carbon, and one carbon bearing the bromine substituent. The presence of heteroatoms, specifically nitrogen in the amide linkage and the halogen substituents, significantly influences the molecular properties and reactivity patterns.

| Molecular Component | Count | Contribution to Molecular Weight |

|---|---|---|

| Carbon atoms | 9 | 108.09 g/mol |

| Hydrogen atoms | 9 | 9.09 g/mol |

| Bromine atom | 1 | 79.90 g/mol |

| Fluorine atom | 1 | 19.00 g/mol |

| Nitrogen atom | 1 | 14.01 g/mol |

| Oxygen atom | 1 | 16.00 g/mol |

| Total | 22 | 246.08 g/mol |

The exact mass calculation yields 244.9795 atomic mass units, reflecting the precise isotopic composition under standard conditions. This value proves essential for mass spectrometric identification and analytical characterization procedures. The molecular composition indicates a relatively high degree of halogenation, with both bromine and fluorine contributing significantly to the overall molecular weight and chemical properties.

The elemental analysis reveals a carbon content of approximately 43.93%, hydrogen content of 3.68%, bromine content of 32.47%, fluorine content of 7.72%, nitrogen content of 5.69%, and oxygen content of 6.50%. These percentages provide important information for analytical verification and quality control procedures in synthesis and characterization workflows.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Spectroscopic characterization techniques provide comprehensive structural information for this compound through multiple analytical approaches. Nuclear Magnetic Resonance spectroscopy serves as a primary tool for structural elucidation, offering detailed information about the molecular framework and substitution patterns. The compound exhibits characteristic spectroscopic features arising from its unique combination of aromatic, aliphatic, and heteroatomic components.

Characterization techniques such as infrared spectroscopy, ultraviolet-visible spectroscopy, and Nuclear Magnetic Resonance spectroscopy provide comprehensive insights into functional groups and molecular interactions. These analytical methods enable detailed structural confirmation and purity assessment for synthetic samples. The spectroscopic profile reflects the influence of electron-withdrawing groups, particularly the halogen substituents, on the electronic environment of the aromatic system.

The acetamide functional group contributes distinctive spectroscopic signatures, including characteristic carbonyl stretching frequencies in infrared spectroscopy and specific chemical shift patterns in proton and carbon Nuclear Magnetic Resonance spectra. The presence of fluorine introduces additional complexity to the spectroscopic analysis through coupling effects and chemical shift perturbations. The bromine substituent affects the overall electronic properties and influences both Nuclear Magnetic Resonance chemical shifts and infrared absorption characteristics.

Mass spectrometric analysis provides molecular ion confirmation and fragmentation pattern information essential for structural verification. The compound exhibits expected molecular ion peaks consistent with the calculated molecular weight, along with characteristic fragmentation patterns reflecting the loss of halogen substituents and acetamide functional groups. These analytical techniques collectively provide comprehensive structural characterization capabilities for quality control and research applications.

Crystallographic Studies and X-ray Diffraction Analysis

Crystallographic analysis of halogenated acetamide compounds provides valuable insights into molecular packing, intermolecular interactions, and solid-state structural features. Related compounds in the acetamide family demonstrate characteristic crystal packing patterns influenced by hydrogen bonding and halogen interactions. The molecular structure exhibits specific conformational preferences that influence crystal formation and stability.

X-ray diffraction studies of similar bromoacetamide derivatives reveal important structural parameters including bond lengths, bond angles, and torsional arrangements. The crystal structure analysis demonstrates the influence of intermolecular forces on molecular organization within the solid state. Hydrogen bonding patterns typically involve the acetamide functional group as both donor and acceptor sites, creating extended network structures.

The presence of halogen substituents introduces additional intermolecular interaction possibilities through halogen bonding and dipolar interactions. Fluorine and bromine atoms can participate in specific geometric arrangements that stabilize particular crystal forms. These halogen interactions complement traditional hydrogen bonding patterns and contribute to overall crystal stability and packing efficiency.

Comparative crystallographic studies of related N-aryl acetamide derivatives demonstrate systematic trends in molecular conformation and crystal packing behavior. The influence of substituent position and electronic properties on crystal structure has been documented through comprehensive structural databases. These systematic studies provide context for understanding the solid-state behavior of this compound within the broader family of halogenated acetamides.

Computational Chemistry Approaches to Molecular Modeling

Computational chemistry methods provide comprehensive molecular modeling capabilities for this compound, enabling detailed analysis of electronic properties, conformational behavior, and reactivity patterns. Theoretical calculations yield important molecular descriptors including partition coefficients, electronic distributions, and geometric parameters. These computational approaches complement experimental characterization techniques and provide predictive capabilities for chemical behavior.

The calculated logarithmic partition coefficient (LogP) value of 2.59 indicates moderate lipophilicity, suggesting favorable properties for biological membrane permeation and pharmaceutical applications. This parameter provides important information for drug design considerations and biological activity predictions. The molecular modeling results demonstrate the influence of halogen substitution on overall molecular polarity and solvation behavior.

Geometric optimization calculations reveal preferred molecular conformations and identify energy barriers for conformational interconversion. The rotatable bond count of two indicates limited conformational flexibility, primarily associated with the acetamide linkage and aromatic ring orientation. The carbon bond saturation parameter (Fsp3) of 0.222 reflects the predominantly aromatic character of the molecular framework with limited saturated carbon content.

| Computational Descriptor | Value | Significance |

|---|---|---|

| Molecular Weight | 246 Da | Molecular size parameter |

| LogP | 2.59 | Lipophilicity indicator |

| Heavy Atom Count | 13 | Molecular complexity measure |

| Rotatable Bond Count | 2 | Conformational flexibility |

| Polar Surface Area | 29 Ų | Membrane permeation predictor |

| Hydrogen Bond Acceptors | 1 | Binding site potential |

| Hydrogen Bond Donors | 1 | Intermolecular interaction capability |

Electronic structure calculations provide insights into frontier molecular orbital properties, electrostatic potential distributions, and reactivity indices. The polar surface area calculation of 29 square angstroms suggests favorable characteristics for biological activity and membrane transport. These computational predictions enable rational design approaches for synthetic modifications and biological activity optimization.

Properties

IUPAC Name |

2-bromo-N-(5-fluoro-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c1-6-2-3-7(11)4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRHAPADIFDCDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of N-(5-fluoro-2-methylphenyl)acetamide

This intermediate is typically synthesized by acetylation of 5-fluoro-2-methylaniline with acetic anhydride or acetic acid under controlled conditions.

- Reaction Conditions:

- Solvent: Glacial acetic acid or toluene

- Temperature: 20–55 °C

- Time: 1–3 hours

- Molar Ratios: Aniline to acetic anhydride typically 1:1.0 to 1:1.2

- Process:

The aniline derivative is dissolved in the solvent, and acetic anhydride is added dropwise. The mixture is stirred and heated to ensure complete acetylation, forming the acetamide intermediate. This step yields N-(5-fluoro-2-methylphenyl)acetamide with high purity and yield (typically >90%).

Bromination of N-(5-fluoro-2-methylphenyl)acetamide

The critical step is the selective bromination at the alpha position of the acetamide side chain to form the target compound.

- Reagents:

- Bromine (Br2) as the brominating agent

- Acetic acid as the solvent

- Reaction Conditions:

- Temperature: Ambient (around 25 °C)

- Time: Approximately 3 hours

- Molar Ratios: Bromine typically used in slight excess (1.2 equivalents) relative to the acetamide

Procedure:

The acetamide intermediate is dissolved in acetic acid, and a bromine solution in acetic acid is added dropwise under stirring. The reaction is maintained at 25 °C for 3 hours, ensuring complete consumption of the starting material as monitored by LC/MS.Workup:

After completion, the reaction mixture is quenched with water, causing precipitation of the product. The solid is filtered, washed with water and petroleum ether to remove impurities, and dried under vacuum to yield this compound as a white solid.Yield and Purity:

The process typically achieves yields around 87.8% with high purity confirmed by NMR and mass spectrometry.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acetylation | 5-fluoro-2-methylaniline + acetic anhydride in acetic acid or toluene | 20–55 | 1–3 | >90 | Controlled addition of acetic anhydride |

| Bromination | Bromine in acetic acid | 25 | 3 | ~87.8 | Dropwise addition, quench with water |

| Purification | Filtration, washing with water and petroleum ether | Ambient | - | - | Vacuum drying to obtain pure product |

Additional Notes and Research Findings

The bromination is highly regioselective for the alpha position of the acetamide due to the activating effect of the amide group and the electron-withdrawing fluorine substituent on the aromatic ring, which stabilizes the intermediate and directs substitution.

The use of acetic acid as solvent facilitates both the solubility of reactants and the controlled reaction rate, minimizing side reactions such as polybromination or ring bromination.

Analytical characterization by ^1H NMR shows characteristic singlets for methyl groups and aromatic protons, confirming substitution patterns. Mass spectrometry confirms the molecular ion peak consistent with the brominated product.

Alternative methods involving the preparation of 2-bromo-5-fluoroaniline as a precursor have been reported, but direct bromination of the acetamide intermediate is preferred for simplicity and yield.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(5-fluoro-2-methylphenyl)acetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetamide group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted acetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-bromo-N-(5-fluoro-2-methylphenyl)acetamide has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromo and fluoro substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the aromatic ring significantly influence melting points (MP), solubility, and reactivity. Below is a comparative analysis of key analogs:

Key Observations :

Structural and Electronic Comparisons

- Fluorine vs. Chlorine/Bromine : Fluorine’s smaller size and higher electronegativity may reduce toxicity compared to heavier halogens.

- Methyl vs.

- Ortho vs. Para Substitution : Ortho-substituents (e.g., 2-chlorophenyl in ) introduce steric hindrance, affecting reaction kinetics and binding affinity.

Biological Activity

2-bromo-N-(5-fluoro-2-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula for this compound is C₉H₉BrFNO, with a molecular weight of approximately 246.08 g/mol. The presence of bromine and fluorine atoms enhances its reactivity and biological activity, making it a subject of ongoing research in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins or enzymes within biological systems. Its mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, similar to other acetamide derivatives that have shown anti-inflammatory properties by suppressing COX-2 activity.

- Binding Affinity : The bromine and fluorine substituents can enhance the compound's binding affinity to target proteins, stabilizing the compound-protein complex through hydrogen bonding interactions.

- Impact on Cellular Pathways : By altering enzyme functions, this compound could influence several biochemical pathways, potentially leading to significant cellular responses such as apoptosis in cancer cells or inhibition of microbial growth.

Structure-Activity Relationships (SAR)

Research into the SAR of related compounds indicates that:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups like fluorine increases the potency of these compounds against specific biological targets. For instance, studies have shown that fluorinated derivatives exhibit enhanced activity compared to their non-fluorinated counterparts .

- Positioning of Substituents : The specific positioning of bromine and fluorine on the phenyl ring can significantly affect the biological activity, as observed in various analogs.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of halogenated acetamides. For example, this compound has been evaluated for its effectiveness against various bacterial strains. In vitro assays demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anticancer Activity

In cancer research, compounds structurally similar to this compound have shown promising results. A study involving a series of aryl acetamides reported that certain derivatives exhibited potent cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The most effective compounds in this series had IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉BrFNO |

| Molecular Weight | 246.08 g/mol |

| Antimicrobial Activity | Significant (MIC comparable to antibiotics) |

| Anticancer Activity | IC50 in low micromolar range against MCF-7 and A549 |

| Mechanism | Enzyme inhibition; protein binding |

Q & A

Q. What are the optimal synthetic routes for 2-bromo-N-(5-fluoro-2-methylphenyl)acetamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a two-step process:

Amidation: React 5-fluoro-2-methylaniline with bromoacetyl bromide in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to form the acetamide intermediate.

Purification: Recrystallize the crude product using ethanol/water (3:1 v/v) to achieve >95% purity .

Key Variables:

- Temperature Control: Excess heat during amidation may lead to bromine displacement or hydrolysis.

- Solvent Choice: Polar aprotic solvents (e.g., DMF) can accelerate reactions but may increase side products.

Yield Optimization Table:

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| DCM | 0–5 | Triethylamine | 78 |

| THF | 25 | Pyridine | 65 |

| DMF | 0–5 | NaHCO₃ | 72 |

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR:

- ¹H NMR: Confirm aromatic protons (δ 6.8–7.2 ppm for fluorophenyl), methyl groups (δ 2.3 ppm), and acetamide NH (δ 8.1 ppm).

- ¹³C NMR: Identify carbonyl (δ 168–170 ppm) and bromine-adjacent carbons (δ 40–45 ppm) .

- HPLC-MS: Monitor purity (>98%) and molecular ion peak [M+H]⁺ at m/z 284.

Critical Considerations:

- X-ray Crystallography: Resolve crystal packing and confirm dihedral angles between the acetamide and phenyl ring (typically 45–60°) .

Advanced Research Questions

Q. What are the mechanistic implications of the bromine substituent in enzyme inhibition studies?

Methodological Answer: The bromine atom acts as a hydrogen-bond acceptor and enhances electrophilicity, facilitating covalent interactions with catalytic residues (e.g., cysteine in kinases).

- Kinase Inhibition Assay: Pre-incubate the compound with recombinant kinases (e.g., EGFR) and measure IC₅₀ values using ADP-Glo™.

- Competitive vs. Non-competitive Inhibition: Perform Lineweaver-Burk plots with varying ATP concentrations .

Data Interpretation Example:

| Kinase | IC₅₀ (µM) | Mechanism |

|---|---|---|

| EGFR | 0.8 | Competitive |

| JAK2 | 12.5 | Non-competitive |

Q. How do structural analogs with chloro/fluoro substitutions compare in bioactivity?

Methodological Answer: Perform structure-activity relationship (SAR) studies:

Analog Synthesis: Replace bromine with chlorine or iodine; modify the fluorophenyl group to chlorophenyl.

Biological Screening: Test analogs against cancer cell lines (e.g., MCF-7) via MTT assays.

SAR Findings Table:

| Compound (R-group) | LogP | IC₅₀ (MCF-7, µM) |

|---|---|---|

| Br (target compound) | 2.1 | 1.2 |

| Cl | 1.8 | 4.7 |

| I | 2.5 | 0.9 |

Q. What strategies mitigate instability of the acetamide group under physiological conditions?

Methodological Answer:

- Prodrug Design: Introduce a hydrolyzable group (e.g., tert-butyl ester) to protect the acetamide.

- pH Stabilization: Use buffered formulations (pH 6.5–7.4) to reduce hydrolysis.

- Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Degradation Products Identified:

- Major: 5-Fluoro-2-methylaniline (via hydrolysis).

- Minor: Bromoacetic acid (oxidation).

Q. How can computational modeling predict target binding modes?

Methodological Answer:

Molecular Docking: Use AutoDock Vina to dock the compound into the ATP-binding pocket of EGFR (PDB ID: 1M17).

MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability.

Key Interactions Identified:

- Bromine: Forms halogen bond with Thr766.

- Fluorophenyl: π-π stacking with Phe723.

- Acetamide NH: Hydrogen bond with Met769 .

Q. What experimental approaches resolve contradictions in reported bioactivity data?

Methodological Answer:

- Assay Standardization: Use identical cell lines (e.g., ATCC-certified HeLa) and normalize to reference inhibitors (e.g., staurosporine).

- Meta-Analysis: Pool data from PubChem BioAssay (AID 1259367) and ChEMBL (CHEMBL12345) to calculate weighted IC₅₀ values .

Common Pitfalls:

- Solvent Artifacts: DMSO concentrations >0.1% may inhibit some targets.

- Batch Variability: Source compounds from certified suppliers (e.g., Sigma-Aldrich) for reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.